2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one
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Overview
Description
2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one is a complex organic compound that features a piperazine ring, a pyranone core, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one typically involves multiple steps, including the formation of the piperazine ring and the attachment of the substituted phenyl groups. One common method involves the Mannich reaction, which is used to introduce the piperazine moiety . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action for 2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity . This interaction can lead to a range of biological effects, depending on the specific receptors targeted.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
Uniqueness
What sets 2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one apart is its unique combination of functional groups, which can confer specific biological activities and chemical reactivity. The presence of both a piperazine ring and a pyranone core makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3/c1-18-5-7-19(8-6-18)16-30-24-17-29-22(14-23(24)28)15-26-9-11-27(12-10-26)21-4-2-3-20(25)13-21/h2-8,13-14,17H,9-12,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBZFESMSDJIID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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